molecular formula C14H12N6O2 B2591185 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide CAS No. 1448030-51-0

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide

Cat. No.: B2591185
CAS No.: 1448030-51-0
M. Wt: 296.29
InChI Key: QOGFVAPHDPFDLV-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H12N6O2 and its molecular weight is 296.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiasthma Agents

The use of triazolo[1,5-c]pyrimidines, which share structural features with N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide, has been investigated in the development of antiasthma agents. Compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown activity as mediator release inhibitors, potentially offering a therapeutic approach for asthma management. These compounds were synthesized through a series of reactions involving arylamidines and further chemical modifications to improve their pharmacological profile (Medwid et al., 1990).

Antimicrobial Activity

Pyrazole-substituted heterocyclic frameworks, including structures similar to the query compound, have been synthesized and evaluated for their DNA binding properties, demonstrating significant antibacterial activity. The presence of pyrazole and triazolopyrimidines in these complexes has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Such compounds, through their interaction with DNA, offer promising routes for the development of new antimicrobial agents (Gajera et al., 2016).

Anticancer Agents

The exploration of 2-aminopyrimidine-containing ligands, akin to the chemical structure of interest, has led to the identification of potent molecules with anticancer properties. Through systematic modifications of the core pyrimidine moiety and other structural elements, researchers have developed compounds that exhibit significant in vitro potency and in vivo anticancer activity. This research underlines the therapeutic potential of pyrimidine derivatives in cancer treatment, highlighting the importance of structural optimization in drug discovery (Altenbach et al., 2008).

Mechanism of Action

Properties

IUPAC Name

2-phenoxy-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-14(7-22-11-4-2-1-3-5-11)19-12-6-13(17-9-16-12)20-10-15-8-18-20/h1-6,8-10H,7H2,(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFVAPHDPFDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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